molecular formula C23H19NO4S B13455537 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid

Cat. No.: B13455537
M. Wt: 405.5 g/mol
InChI Key: UWQLWFZUAIJJGU-UHFFFAOYSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the carboxylic acid group: This step often involves carboxylation reactions.

    Attachment of the Fmoc protecting group: This is usually done using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid is unique due to its cyclopenta[b]thiophene core, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C23H19NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

InChI

InChI=1S/C23H19NO4S/c25-22(26)21-11-17-19(9-10-20(17)29-21)24-23(27)28-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,11,18-19H,9-10,12H2,(H,24,27)(H,25,26)

InChI Key

UWQLWFZUAIJJGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(S2)C(=O)O

Origin of Product

United States

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